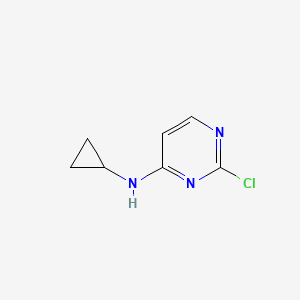

2-chloro-N-cyclopropylpyrimidin-4-amine

描述

Historical Context of Pyrimidine (B1678525) Chemistry in Research

The history of pyrimidine chemistry dates back to the 19th century, with the term "pyrimidine" being coined in 1884. core.ac.uk Early research focused on the isolation and synthesis of fundamental pyrimidine-containing molecules. A significant portion of this foundational work involved the cyclization of beta-dicarbonyl compounds with N-C-N reagents. jddtonline.info These principal synthesis methods paved the way for the creation of 2-substituted pyrimidines, 2-pyrimidiones, and 2-aminopyrimidines. jddtonline.info The Biginelli reaction is another classic method for pyrimidine synthesis that remains relevant today. jddtonline.info The versatility of these synthetic routes has allowed chemists to explore a wide range of pyrimidine derivatives, leading to their widespread use in various scientific disciplines. core.ac.uk

Overview of Pyrimidine Scaffold Utility in Medicinal and Agrochemical Research

The pyrimidine scaffold is a key building block in numerous molecules with significant biological activity. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. researchgate.net This inherent bio-relevance has made pyrimidine derivatives a major focus in medicinal chemistry. nih.gov They have been successfully developed into drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govorientjchem.org The ability to strategically modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological targets, a concept central to modern drug design. nih.gov

In the realm of agrochemicals, pyrimidine derivatives have also proven to be invaluable. They are utilized as fungicides, herbicides, and plant growth regulators. nih.govepa.govresearchgate.net The development of pyrimidine-based pesticides has been driven by the need for new and effective solutions to control crop diseases and pests, which can develop resistance to existing treatments. nih.govresearchgate.net The structural diversity of pyrimidine derivatives allows for the creation of compounds with specific modes of action, targeting various biological pathways in fungi, weeds, and insects. nih.govresearchgate.net

Rationale for Focused Academic Inquiry into 2-chloro-N-cyclopropylpyrimidin-4-amine

The compound this compound serves as a prime example of a valuable intermediate in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. Its structure, featuring a reactive chlorine atom at the 2-position and a cyclopropylamino group at the 4-position, makes it a versatile building block for further chemical modifications.

While specific, in-depth academic studies on this compound itself are not widely published, its commercial availability from various chemical suppliers indicates its utility in research and development. cymitquimica.com A closely related compound, 2-chloropyrimidin-4-amine, has been noted for its relevance in agrochemistry as a plant growth regulator and as a pharmaceutical intermediate. researchgate.net This underscores the potential of the 2-chloro-pyrimidin-4-amine scaffold in the development of new bioactive compounds. The rationale for a focused academic inquiry into this compound is therefore based on its potential as a key starting material for the synthesis of novel derivatives with enhanced biological activities.

Detailed Research Findings

The reactivity of the chlorine atom at the 2-position of the pyrimidine ring is a key feature that allows for the generation of diverse libraries of compounds for biological screening. This position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various functionalities.

Below are data tables for this compound, based on information from chemical suppliers, and for the closely related and well-characterized compound, 2-chloropyrimidin-4-amine.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 945895-52-3 | cymitquimica.com |

| Molecular Formula | C₇H₈ClN₃ | cymitquimica.com |

| Molecular Weight | 169.61 g/mol | cymitquimica.com |

| Purity | 97% | cymitquimica.com |

Table 2: Crystallographic Data for 2-chloropyrimidin-4-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄ClN₃ | researchgate.net |

| Molecular Weight | 129.55 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKDIJOOBWRXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624605 | |

| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945895-52-3 | |

| Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(cyclopropylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Chloro N Cyclopropylpyrimidin 4 Amine

Established Synthetic Routes for 2-chloro-N-cyclopropylpyrimidin-4-amine

The primary and most well-documented methods for the synthesis of this compound rely on the inherent reactivity of the pyrimidine (B1678525) ring, particularly when substituted with multiple leaving groups. The reaction between 2,4-dichloropyrimidine (B19661) and cyclopropylamine (B47189) is the most common approach, leveraging principles of nucleophilic aromatic substitution and, in some cases, transition-metal-catalyzed coupling reactions.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with strong electron-withdrawing groups like halogens. nih.gov In 2,4-dichloropyrimidine, the chlorine atoms activate the ring for nucleophilic attack. The general reactivity of the positions on the pyrimidine ring towards nucleophilic substitution follows the order C4(6) > C2 >> C5. japsonline.com This inherent regioselectivity is crucial for the synthesis of this compound.

The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a key factor in determining the reaction's feasibility and regiochemical outcome. For 2,4-dichloropyrimidine, attack at the C4 position leads to a more stable Meisenheimer intermediate compared to attack at the C2 position, thus favoring the formation of the 4-substituted product. mdpi.com

Coupling Reactions Involving Pyrimidine Derivatives and Amine Sources

While SNAr reactions are common, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds in the synthesis of N-aryl and N-alkyl aminopyrimidines. thieme.degoogleapis.commdpi.com These reactions offer a high degree of control and can often be carried out under milder conditions than traditional SNAr reactions.

The catalytic cycle of a Buchwald-Hartwig amination typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, 2,4-dichloropyrimidine), followed by coordination of the amine (cyclopropylamine) and subsequent reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. The choice of palladium precursor, ligand, and base is critical for the success and regioselectivity of the reaction.

Specific Preparative Methods Utilizing 2,4-Dichloropyrimidine and Cyclopropylamine

The most direct and widely employed method for the synthesis of this compound is the reaction of 2,4-dichloropyrimidine with cyclopropylamine. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

The regioselectivity of this reaction is generally high for the C4 position. japsonline.com However, the reaction conditions, including temperature, solvent, and base, can influence the yield and the formation of the isomeric byproduct, 4-chloro-N-cyclopropylpyrimidin-2-amine.

Below is a table summarizing typical reaction conditions for the synthesis of this compound and its analogs via nucleophilic aromatic substitution.

| Precursor | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Cyclopropylamine | Triethylamine | Propanol (B110389) | 120-140 (Microwave) | Not specified for cyclopropylamine, general procedure | nih.gov |

| 2,4-Dichloropyrimidine | Various Amines | Triethylamine | Chloroform | Room Temp | Not specified for cyclopropylamine, general procedure | googleapis.com |

| 2,4-Dichloropyrimidine | Various Amines | LiHMDS/Pd(OAc)₂ | THF | -20 to 0 | High regioselectivity for C4 | researchgate.net |

Investigations into Novel Synthetic Strategies for this compound and Analogs

The quest for more efficient, sustainable, and cost-effective synthetic methods has driven research into novel strategies for the preparation of this compound and its analogs. These investigations focus on the development of new catalysts and the exploration of alternative starting materials.

Catalyst Development for Amination Reactions

Recent advancements in catalyst design have focused on improving the efficiency and regioselectivity of amination reactions on dihalopyrimidines. The use of sterically hindered and electron-rich phosphine (B1218219) ligands in palladium-catalyzed aminations has shown promise in controlling the site of substitution. For instance, the use of specific ligands can direct the amination to the C2 position, which is typically less reactive, thereby providing access to a different range of isomers. nih.gov

Furthermore, the development of organocatalytic methods for SNAr reactions presents a metal-free alternative. For example, sodium sulfinate and tetrabutylammonium (B224687) bromide have been used as catalysts for the regioselective amination of 2,4-dichloropyrimidine with weakly nucleophilic amines. researchgate.net While not yet reported specifically for cyclopropylamine, these methods could potentially be adapted for the synthesis of the target compound.

Microwave-assisted synthesis has also been explored as a means to accelerate the reaction and improve yields. nih.govresearchgate.netnih.gov The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes. nih.gov

Exploration of Alternative Precursors and Reagents

To circumvent the challenges associated with the direct amination of 2,4-dichloropyrimidine, researchers have investigated the use of alternative precursors. One such strategy involves the use of a 2-methylthio-4-chloropyrimidine derivative. In this approach, the methylthio group at the C2 position can be displaced later in the synthetic sequence, offering a different handle for functionalization. longdom.org

Another innovative approach lies in the realm of biocatalysis. Enzymes such as monoamine oxidases and engineered tautomerases are being explored for the asymmetric synthesis of amines and cyclopropanes, respectively. nih.govmdpi.com While the direct enzymatic synthesis of this compound has not been reported, the development of biocatalytic methods for the synthesis of chiral cyclopropylamines could provide a green and highly selective route to key building blocks. mdpi.com The synthesis of cyclopropylamine itself can be achieved through various routes, including those employing phase transfer catalysis. researchgate.net

The following table summarizes some of the novel approaches being investigated for the synthesis of related aminopyrimidines.

| Approach | Precursor/Reagent | Key Innovation | Potential Advantage | Reference |

| Microwave-Assisted Synthesis | 2-Amino-4-chloropyrimidine and various amines | Rapid heating | Reduced reaction times, improved efficiency | nih.govnih.gov |

| Biocatalysis (Amine Synthesis) | N/A | Use of monoamine oxidases | Enantioselective synthesis of chiral amines | mdpi.com |

| Biocatalysis (Cyclopropanation) | α,β-Unsaturated aldehydes and diethyl 2-chloromalonate | Engineered tautomerase | Asymmetric synthesis of cyclopropanes | nih.gov |

| Alternative Precursor | 2-Methylthio-4-chloropyrimidine | Sequential substitution | Improved control over regioselectivity | longdom.org |

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is a nuanced area of synthetic chemistry, primarily focusing on the introduction of stereocenters in the cyclopropyl (B3062369) moiety. While direct asymmetric synthesis of the title compound is not extensively documented, several established strategies for creating chiral cyclopropylamines and related structures can be applied.

One prominent method involves the asymmetric synthesis of cyclopropylamines from chiral N-sulfinyl alpha-chloro ketimines. nih.gov This approach utilizes a chiral auxiliary to direct the formation of the cyclopropane (B1198618) ring. The reaction of N-sulfinyl alpha-chloro ketimines with Grignard reagents can produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Subsequent removal of the sulfinyl group yields the desired chiral N-unprotected cyclopropylamine, which can then be reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, to furnish the final chiral analog.

Another powerful strategy is the use of organocatalysis. Chiral organocatalysts, such as those derived from C2-symmetric squaramide-based primary diamines, have proven effective in promoting asymmetric Michael additions, which can be a key step in building complex chiral molecules. zenodo.orgresearchgate.net For instance, an efficient route to chiral cyclopropyl purine (B94841) nucleoside analogues has been developed via catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions. nih.gov This methodology, using catalysts like (DHQD)2AQN, could be adapted to construct chiral cyclopropyl pyrimidine derivatives with high enantioselectivity (ee). nih.gov

These approaches are summarized in the table below.

| Method | Description | Key Features | Relevant Analogs |

| Chiral Auxiliary | Use of N-sulfinyl ketimines with Grignard reagents to form chiral cyclopropylamines, followed by deprotection and coupling. nih.gov | Good diastereoselectivity; established deprotection protocols. | Chiral N-(1-substituted cyclopropyl)amines |

| Organocatalysis | Asymmetric Michael-initiated ring-closure (MIRC) reactions using chiral catalysts to form the cyclopropane ring. researchgate.netnih.gov | High enantioselectivity (up to 97% ee reported for purine analogs); catalytic quantities of chiral material needed. nih.gov | Chiral cyclopropyl purine nucleosides |

Chemical Reactivity and Transformation Studies of this compound

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring and the presence of a good leaving group (chloride) at the C2 position. wikipedia.orgbhu.ac.in

Oxidation Reactions and Product Characterization

While specific oxidation studies on this compound are not prevalent in the literature, the reactivity of related aminopyrimidine systems provides insight into potential transformations. The nitrogen atoms of the pyrimidine ring are susceptible to oxidation. For example, studies on other diamino-pyrimidine compounds have shown that mono-N-oxidation can be achieved using mild oxidizing agents like a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and hydrogen peroxide. rsc.org This suggests that the N1 or N3 atom of the pyrimidine ring in the title compound could potentially be oxidized to form the corresponding N-oxide. Such N-oxides are valuable intermediates in medicinal chemistry. Furthermore, studies on the antioxidant properties of substituted 5-aminopyrimidines indicate their interaction with reactive oxygen species, which involves oxidation of the molecule. nih.gov

Reduction Pathways and Derived Amine Structures

The reduction of the 2-chloro substituent is a more commonly documented transformation for chloropyrimidines. The chloro group can be removed via reductive dehalogenation. Research on the reduction of 2,4-dichloropyrimidine has shown that this can be accomplished using catalytic hydrogenation, typically with a palladium catalyst and a base like magnesium oxide or sodium hydroxide (B78521) to neutralize the resulting HCl. oregonstate.edu Alternatively, metallic zinc in an aqueous alkaline medium has been used to reduce 2-amino-4-chloropyrimidine. oregonstate.edu Applying these methods to this compound would be expected to yield N-cyclopropylpyrimidin-4-amine , effectively replacing the chlorine atom with a hydrogen.

| Reaction Type | Reagents | Expected Product | Reference for Analogy |

| Catalytic Hydrogenation | H₂, Pd/C, Base (e.g., MgO) | N-cyclopropylpyrimidin-4-amine | oregonstate.edu |

| Metal Reduction | Zn, aq. NaOH | N-cyclopropylpyrimidin-4-amine | oregonstate.edu |

Nucleophilic Substitution of the Amino Group in this compound

Direct nucleophilic substitution of the N-cyclopropylamino group at the C4 position is generally considered an unfavorable reaction. The amino group is a poor leaving group compared to the chloride at the C2 position. The vast majority of nucleophilic substitution reactions on this scaffold would occur at the C2 position. researchgate.net However, displacement of amino groups on pyrimidine rings is not entirely unknown. Some sources note that the displacement of the amino group in 2-aminopyrimidine (B69317) by chlorine is a known, albeit potentially difficult, transformation. wikipedia.org In some specific cases, particularly under harsh conditions such as the use of potassium amide in liquid ammonia (B1221849) (KNH₂/NH₃), amination at the C2 position of chloropyrimidines can proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov It is plausible that a similar mechanism could, under forcing conditions, lead to the substitution of the C4-amino group, but this remains a speculative pathway with limited practical application compared to C2-chloro substitution.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a critical aspect of the chemistry of this compound, beginning with its synthesis. The compound is typically prepared from 2,4-dichloropyrimidine and cyclopropylamine. The nucleophilic aromatic substitution (SNAr) by amines on 2,4-dichloropyrimidine is highly regioselective, with the initial attack occurring preferentially at the C4 position. wuxiapptec.com This selectivity is governed by the electronic properties of the pyrimidine ring; quantum mechanics (QM) analyses show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at C4, making it the most electrophilic site for nucleophilic attack. wuxiapptec.com

Once this compound is formed, any subsequent SNAr reaction will be directed at the C2 position, displacing the remaining chloro group. The regioselectivity of substitution on the pyrimidine ring can be influenced by other substituents. For example:

Electron-withdrawing groups (EWGs) at the C5 position generally reinforce the inherent preference for C4 substitution in 2,4-dichloropyrimidines. acs.orgnih.gov

Electron-donating groups (EDGs) at the C6 position can reverse this selectivity, making the C2 position more reactive. wuxiapptec.com

The nature of the nucleophile can also alter the regioselectivity. While primary and secondary amines typically attack C4, certain tertiary amines have been shown to selectively attack the C2 position of 5-substituted-2,4-dichloropyrimidines. acs.orgnih.gov

Stereoselectivity becomes relevant in the synthesis of chiral analogs, as discussed in section 2.2.3. If a racemic chiral cyclopropylamine is used in the initial synthesis, a pair of enantiomers will be formed. The use of enantiopure cyclopropylamine would lead to an enantiopure product, as the substitution reaction at the achiral pyrimidine ring does not affect the stereocenter on the amine.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from 2,4-dichloropyrimidine and cyclopropylamine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This two-step process is facilitated by the electron-deficient nature of the pyrimidine ring, which is caused by the presence of two electronegative nitrogen atoms. bhu.ac.in

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the electron-deficient C4 carbon of the 2,4-dichloropyrimidine ring. This step is rate-determining and results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex . wikipedia.orgresearchgate.net The negative charge in this intermediate is resonance-stabilized by delocalization across the pyrimidine ring and onto the ring nitrogen atoms.

Leaving Group Elimination: The aromaticity of the ring is restored in the second, faster step, which involves the elimination of the chloride leaving group from the C4 position.

The preference for attack at C4 over C2 is a point of significant mechanistic interest. Computational studies on related systems confirm that the transition state leading to the C4-substituted Meisenheimer complex is lower in energy than the transition state for C2 attack. wuxiapptec.com This energy difference dictates the high regioselectivity of the reaction, leading almost exclusively to the formation of the C4-amino-substituted product. wuxiapptec.com

Reaction Mechanism Elucidation via Kinetic Studies

While specific kinetic studies for the reaction between 2,4-dichloropyrimidine and cyclopropylamine are not extensively documented in publicly available literature, the mechanism can be inferred from studies on analogous systems. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two principal steps:

Nucleophilic Attack: The nitrogen atom of cyclopropylamine, acting as the nucleophile, attacks the electron-deficient C4 carbon of the pyrimidine ring. This leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

Chloride Ion Departure: The aromaticity of the pyrimidine ring is subsequently restored by the elimination of a chloride ion from the C4 position.

Role of Solvents and Temperature in Reaction Outcomes

The choice of solvent and the reaction temperature are paramount in controlling the regioselectivity and efficiency of the synthesis of this compound. The solvent not only dissolves the reactants but also influences the stability of the transition state and the Meisenheimer complex.

Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (ACN), and 1,4-dioxane (B91453) are commonly employed. mdpi.commdpi.com These solvents can solvate the cationic species effectively without strongly hydrogen-bonding with the amine nucleophile, thus preserving its reactivity. In some cases, alcohols like propanol or isopropanol (B130326) are used, particularly in microwave-assisted syntheses where higher temperatures can be reached rapidly and uniformly. mdpi.comnih.gov

Temperature plays a critical role in reaction rate and selectivity. Generally, higher temperatures increase the reaction rate. However, excessive heat can lead to a loss of regioselectivity and the formation of undesired by-products, such as the di-substituted 2,4-bis(cyclopropylamino)pyrimidine. For the selective mono-amination at the C4 position, the reaction is often conducted at controlled temperatures, ranging from room temperature to moderate heating (e.g., 60-140°C). mdpi.comnih.gov Microwave-assisted procedures have been shown to be effective, often leading to shorter reaction times and improved yields. mdpi.comnih.gov For example, related syntheses of 2-amino-4-chloro-pyrimidine derivatives have been successfully performed at 120–140 °C for 15–30 minutes in anhydrous propanol. nih.gov

The following interactive data table summarizes typical solvents and temperatures used in related amination and cross-coupling reactions of dichloropyrimidines, illustrating the range of conditions that could be optimized for the synthesis of the target compound.

Computational Studies for Reaction Pathway Optimization (e.g., DFT Calculations for Transition States)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine. wuxiapptec.com By calculating the electronic properties of the substrate and the energies of the transition states for nucleophilic attack at both the C2 and C4 positions, researchers can predict the more favorable reaction pathway.

One common approach involves the analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyrimidine. The LUMO represents the region of the molecule most susceptible to nucleophilic attack. For unsubstituted 2,4-dichloropyrimidine, DFT calculations show that the LUMO is predominantly distributed at the C4 and C6 positions, with almost no contribution from the C2 position. wuxiapptec.com This distribution strongly suggests that a nucleophile will preferentially attack the C4 position, which is consistent with experimental observations. wuxiapptec.com

Furthermore, DFT calculations can be used to model the transition state energies for the formation of the Meisenheimer complex at both C2 and C4. The reaction pathway with the lower activation energy barrier will be the kinetically favored one. For the reaction of 2,4-dichloropyrimidine with amines, the calculated activation energy for attack at C4 is typically lower than that for attack at C2, providing a quantitative explanation for the observed C4 selectivity. wuxiapptec.com

These computational models are invaluable for optimizing reaction pathways. For instance, if a different regioselectivity (i.e., C2 substitution) is desired, DFT can be used to screen the effects of different substituents on the pyrimidine ring. Studies have shown that adding an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 and C4 positions more comparable in reactivity, sometimes even favoring C2 attack. wuxiapptec.com Similarly, the nature of the nucleophile and the solvent can be included in the computational model to provide a more accurate prediction of reaction outcomes, thereby guiding experimental design and minimizing the need for extensive empirical optimization.

Structure Activity Relationship Sar Studies of 2 Chloro N Cyclopropylpyrimidin 4 Amine and Its Analogs

Influence of the Cyclopropyl (B3062369) Moiety on Biological Activity Profiles

The cyclopropyl ring is prized in drug design for its ability to reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This is due to the high C-H bond dissociation energy within the strained ring, which makes the initial hydrogen atom abstraction step, a common route of metabolism, more difficult. hyphadiscovery.com The strategic use of a cyclopropyl group can divert metabolism away from certain CYP enzymes, as exemplified by the drug pitavastatin. hyphadiscovery.com

However, the cyclopropyl ring itself can sometimes undergo oxidation. In such cases, medicinal chemists may introduce substituents onto the ring to block this metabolic pathway. For instance, adding a methyl group to the cyclopropyl ring can prevent oxidation and simultaneously allow the substituent to access a lipophilic pocket in a target receptor, which can lead to a boost in potency. hyphadiscovery.com

Table 1: Effect of Cyclopropyl Modification on Potency

| Modification | Observed Effect | Rationale |

|---|---|---|

| Unsubstituted Cyclopropyl | Reduced susceptibility to CYP-mediated oxidation | High C-H bond dissociation energy hyphadiscovery.com |

| Methyl-substituted Cyclopropyl | Blocked ring oxidation, increased potency | Improved metabolic stability and interaction with lipophilic pockets hyphadiscovery.com |

The three-membered ring of the cyclopropyl group imparts significant conformational rigidity to the molecule. hyphadiscovery.com Unlike more flexible alkyl chains, the cyclopropyl substituent restricts the number of possible conformations the N-cyclopropyl side chain can adopt. This constraint can be advantageous for receptor binding, as it may lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. The unique "cyclopropyl effect" has been noted to influence the conformational preferences of adjacent groups. chemistryworld.com This restricted geometry can be a critical factor in establishing precise interactions with a biological target. Studies on related molecules have shown that differences in conformational isomerism can be directly linked to their chiroptical properties, highlighting the profound impact of such structural constraints. researchgate.net

Role of the Chlorine Atom at the 2-Position on Receptor Binding and Efficacy

The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is a crucial determinant of the compound's electronic character and binding capabilities. Its presence can dramatically influence potency and receptor affinity.

Halogen atoms significantly modulate the electronic properties of aromatic rings. nih.gov The substitution of a hydrogen atom with chlorine introduces a combination of inductive electron withdrawal and weak resonance effects. This alteration of the electron distribution on the pyrimidine ring can affect the pKa of the ring nitrogens and the amine linker, influencing hydrogen bonding capabilities. nih.govresearchgate.net

The replacement of hydrogen with chlorine can lead to substantial improvements in biological potency, an observation sometimes termed the "magic chloro" effect. nih.gov This is attributed not only to changes in electronic properties but also to the ability of chlorine to participate in halogen bonding—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on the receptor. chemrxiv.orgmdpi.com First-principles investigations on halogenated compounds show that the type of halogen significantly alters crystal lattice parameters and the electronic band gap. nih.gov Specifically, chlorine's electronegativity and atomic size contribute to a unique electronic signature compared to other halogens like fluorine or bromine. nih.gov

Table 2: Comparison of Halogen Properties and Their Electronic Influence

| Halogen | Electronegativity (Pauling Scale) | Atomic Radius (pm) | General Electronic Effect |

|---|---|---|---|

| Fluorine (F) | 3.98 | 57 | Strong electron withdrawal, high electron localization nih.gov |

| Chlorine (Cl) | 3.16 | 102 | Significant electron withdrawal, capable of halogen bonding nih.govchemrxiv.org |

| Bromine (Br) | 2.96 | 120 | Moderate electron withdrawal, polarizable nih.gov |

"Halogen walk" refers to the synthetic exploration of moving a halogen substituent to different positions on an aromatic ring to optimize interactions with a biological target. The position of the chlorine atom in 2-chloro-N-cyclopropylpyrimidin-4-amine is critical, as it is situated between the two ring nitrogen atoms, which can influence its potential to act as a chelating ligand. nih.govresearchgate.net Shifting the chlorine to the 5- or 6-position would fundamentally alter the molecule's electronic landscape and steric profile, likely leading to different binding modes and potencies.

Furthermore, the chlorine atom can be replaced by bioisosteres—different functional groups that retain similar biological activity. Given chlorine's unique properties, it can sometimes be considered a bioisostere for a methyl group or a trifluoromethyl group. chemrxiv.org Exploring such replacements is a common strategy in medicinal chemistry to fine-tune a compound's properties. For example, replacing the chlorine with a methyl group would remove the potential for halogen bonding but introduce a small, lipophilic substituent. Conversely, a cyano group could mimic the electron-withdrawing properties of chlorine.

Structural Variations of the Pyrimidine Core and Amine Linkers

The pyrimidine ring and the exocyclic amine serve as the central scaffold for this class of compounds. Modifications to this core structure are a key avenue for developing analogs with improved properties. Research on related pyrimidine derivatives has shown that this scaffold is highly amenable to chemical modification.

SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have demonstrated that substitutions on both the pyrimidine core and the amine linker are critical for inhibitory potency against specific targets like the deubiquitinase USP1/UAF1. nih.gov Similarly, studies involving the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a wide array of amines have yielded derivatives with potent β-glucuronidase inhibitory activity. mdpi.com In these cases, the nature of the substituent introduced via the amine linker, such as a piperazinyl group, was found to establish crucial hydrogen bonds with key residues in the enzyme's active site. mdpi.com

The pyrimidine core itself can be replaced with bioisosteric heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or 1,2,4-triazolo[1,5-a]pyrimidines, to explore different spatial arrangements of nitrogen atoms and substituents. mdpi.commdpi.com These core variations can lead to compounds with entirely new biological activities or improved selectivity for a given target. Cross-coupling reactions are frequently used to introduce a variety of substituents onto halogenated pyrimidine rings, making them versatile starting points for creating diverse chemical libraries. researchgate.net

Substituent Effects on the Pyrimidine Skeleton (e.g., Methyl Group at C6)

The introduction of substituents onto the pyrimidine core can significantly impact the molecule's interaction with its biological target. A common modification involves adding a small alkyl group, such as a methyl group, at the C6 position to create analogs like 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine. bldpharm.com

Detailed Research Findings: The addition of a methyl group at the C6 position can influence the molecule's properties in several ways:

Steric Hindrance: The methyl group occupies space and can introduce steric hindrance, which may either enhance binding by promoting a more favorable conformation or reduce activity by preventing the molecule from fitting into the target's binding pocket.

Electronic Effects: As an electron-donating group, the methyl group can alter the electron density of the pyrimidine ring. This can affect the strength of hydrogen bonds formed between the pyrimidine nitrogens and the amino acid residues in the hinge region of a kinase target. nih.gov

Solubility: The introduction of a hydrophobic methyl group can decrease the molecule's solubility in aqueous environments, which can in turn affect its bioavailability.

The table below illustrates the modification of the pyrimidine skeleton at the C6 position.

| Compound Name | Structure | Modification from Parent Compound | Potential SAR Implications |

| This compound |  | Parent Compound | Baseline for activity comparison. |

| 2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine bldpharm.com |  | Addition of a methyl group at the C6 position. | Alters steric and electronic profile; may influence binding orientation and potency. |

| 2-chloro-6-methylpyrimidin-4-amine nih.gov |  | Addition of a methyl group at C6 and removal of the N-cyclopropyl group. | Demonstrates the combined effect of C6 substitution and N4-substituent removal. |

Impact of Amine Linker Replacements (e.g., N-methyl, Ether) on Activity

The secondary amine linker at the 4-position is a critical interaction point, often acting as a hydrogen bond donor. Modifying this linker, for instance by N-methylation to form 2-chloro-N-cyclopropyl-N-methylpyrimidin-4-amine, is a key strategy in SAR studies.

Detailed Research Findings:

N-Methylation: The addition of a methyl group to the amine nitrogen converts it from a secondary to a tertiary amine. This removes its ability to act as a hydrogen bond donor, which is a critical test of the interaction's importance. If activity is significantly reduced or abolished, it confirms the hydrogen bond donor capability is essential for binding to the target. Conversely, if activity is maintained or improved, it suggests that this interaction is not critical, and the space occupied by the methyl group may be interacting favorably with a hydrophobic pocket on the target protein.

Ether Linker Replacement: Replacing the entire amine linker with an isosteric ether linkage is another common modification. While not a simple substitution, this change would significantly alter the molecule's hydrogen bonding capacity and electronic nature. An ether oxygen can only act as a hydrogen bond acceptor, unlike the amine which can be both a donor and acceptor. This helps to map out the specific electronic requirements of the target's binding site. Studies on similar kinase inhibitors have explored alkynyl ether linkers to improve physicochemical profiles while maintaining potency. nih.gov

The following table summarizes key modifications to the amine linker.

| Compound Name | Structure | Modification from Parent Compound | Potential SAR Implications |

| This compound |  | Parent Compound (secondary amine linker). | Acts as a hydrogen bond donor and acceptor. |

| 2-chloro-N-cyclopropyl-N-methylpyrimidin-4-amine |  | N-methylation of the amine linker (tertiary amine). | Loses hydrogen bond donor capability; tests the importance of this interaction for target binding. |

| Hypothetical Ether Analog |  | Replacement of the amine group with an ether linker. | Can only act as a hydrogen bond acceptor; probes the electronic requirements of the binding pocket. |

Systematic Variation of Substituents at 2- and 4-Positions of the Pyrimidine

Systematic variation of the substituents at the C2 and C4 positions of the pyrimidine ring is a cornerstone of medicinal chemistry campaigns to map the binding site of a target protein. The 2-chloro group serves as a versatile chemical handle for introducing new functionalities via nucleophilic substitution reactions. nih.gov

Detailed Research Findings:

Variation at C2: The chlorine atom at the C2 position is a good leaving group, making it a prime site for modification. In the synthesis of many kinase inhibitors, this position is often substituted with various aniline (B41778) derivatives or other amine-containing fragments. mdpi.com This allows chemists to explore larger regions of the ATP binding site and introduce groups that can form additional favorable interactions, thereby increasing potency and selectivity.

Variation at C4: The N-cyclopropyl group at the C4 position can be replaced with a wide variety of other groups to probe the size, shape, and polarity of the corresponding binding pocket. These can include other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl), branched alkyl chains, or aromatic rings. nih.govbldpharm.com For example, replacing the cyclopropyl group with a larger cyclobutylpropyl group explores tolerance for increased bulk in that region of the binding site. nih.gov The synthesis of such analogs often starts from a 2,4-dichloropyrimidine (B19661) core, where the C4-chlorine is more reactive and can be selectively substituted first, followed by substitution at the C2 position. nih.gov

This table shows examples of systematic variations at the C2 and C4 positions.

| Modification Site | Original Substituent | Example Replacement Substituents | Purpose of Variation |

| C2 Position | Chloro | Phenylamino mdpi.com, various anilines nih.gov, other amines | To explore the deeper regions of the binding pocket and add new interaction points. |

| C4 Position | N-cyclopropylamine | N-cyclopentylamine bldpharm.com, N-cyclohexylamine, N-(1-cyclobutylpropyl)amine nih.gov | To determine the optimal size, shape, and hydrophobicity for this part of the binding site. |

| C5 Position | Hydrogen | Bromo bldpharm.com | To probe for additional binding interactions and modify the electronic properties of the ring. |

Advanced SAR Methodologies in this compound Research

Beyond traditional synthesis and testing, computational methods provide powerful tools for understanding SAR and accelerating the drug design process. Techniques like QSAR and FBDD offer predictive models and novel starting points for inhibitor development.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts. nih.gov

Detailed Research Findings: A QSAR model is built using a "training set" of molecules with known activities. For each molecule, numerical values known as "descriptors" are calculated to represent its structural, physicochemical, and electronic properties (e.g., hydrophobicity, molecular weight, steric parameters, electrostatic fields). Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates these descriptors with activity. nih.govmdpi.com

2D-QSAR: This method uses descriptors calculated from the 2D representation of the molecule, such as atom counts, bond counts, and topological indices.

3D-QSAR: This more advanced method, with techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), considers the 3D structure of the molecules. It calculates steric and electrostatic fields around the aligned molecules and correlates these fields with activity. mdpi.com The results are often visualized as 3D contour maps, where colored regions indicate areas where certain properties are favorable or unfavorable for activity. For instance, a blue cube might indicate that a bulky, positively charged group is favored in that location, while a red cube would indicate it is disfavored. researchgate.net

The reliability of a QSAR model is assessed using several statistical metrics.

| Parameter | Description | Indication of a Good Model |

| q² (or Q²) | The cross-validated correlation coefficient. It measures the predictive power of the model through internal validation (e.g., leave-one-out). | A q² value > 0.5 is generally considered predictive. mdpi.com |

| r² (or R²) | The non-cross-validated correlation coefficient. It measures how well the model fits the training set data. | A value close to 1.0 indicates a good fit, but can suggest overfitting if much higher than q². mdpi.com |

| pred_r² | The correlation coefficient for an external test set. It measures the model's ability to predict the activity of compounds not used in its development. | A high value demonstrates the model's external predictability. nih.gov |

| SEE / SDEP | Standard Error of Estimate / Standard Deviation of Error of Prediction. Measures the deviation of the predicted values from the actual values. | Lower values indicate a more accurate model. mdpi.com |

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is an alternative to traditional high-throughput screening (HTS) for discovering lead compounds. nih.gov FBDD starts by screening libraries of very small molecules, or "fragments" (typically with a molecular weight < 300 Da), for weak but efficient binding to the biological target. nih.govyoutube.com

Detailed Research Findings: The core principle of FBDD is that small fragments can explore chemical space more effectively than larger, more complex molecules. youtube.com While the initial binding affinity of a fragment hit is low (in the micromolar to millimolar range), their binding is often highly efficient, meaning they have a high ratio of binding energy per atom. youtube.com

Once a fragment that binds to the target is identified, often using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), a medicinal chemist will optimize it into a potent lead compound through several strategies: nih.gov

Fragment Growing: Adding functional groups to the fragment to engage with nearby pockets in the binding site.

Fragment Linking: Identifying two different fragments that bind to adjacent sites and connecting them with a chemical linker.

Fragment Merging: Combining the structural features of two overlapping fragments into a single, more potent molecule.

The pyrimidine scaffold is a valuable component in FBDD libraries because it is a versatile and well-understood heterocyclic system that can be readily elaborated into more complex structures. nih.gov

The table below contrasts FBDD with the more traditional HTS approach.

| Feature | Fragment-Based Drug Design (FBDD) | High-Throughput Screening (HTS) |

| Library Size | Small (hundreds to a few thousand compounds) nih.gov | Large (hundreds of thousands to millions) |

| Compound Size | Small "fragments" (MW < 300 Da, follows "Rule of Three") nih.gov | Larger "drug-like" molecules (MW ~500 Da) |

| Hit Affinity | Weak (μM to mM range) | Potent (nM to low μM range) |

| Hit Quality | High ligand efficiency, simple structures with room for optimization. youtube.com | Often complex molecules, may have limited optimization potential. |

| Screening Method | Requires sensitive biophysical techniques (e.g., SPR, NMR, X-ray crystallography). youtube.com | Typically relies on biochemical activity assays. |

Biological Activities and Mechanistic Investigations of 2 Chloro N Cyclopropylpyrimidin 4 Amine

Anticancer Activity Studies

The anticancer potential of compounds derived from 2-chloro-N-cyclopropylpyrimidin-4-amine has been primarily evaluated through their effects on cancer cell viability and their ability to inhibit specific enzymes that drive tumor growth.

The 2,4-diaminopyrimidine (B92962) scaffold, for which this compound is a precursor, has demonstrated cytotoxic effects, particularly in leukemia cell lines. The primary focus of these studies has been on Acute Myeloid Leukemia (AML) cells that harbor specific genetic mutations.

Initial screening of a related aminopyrimidine analogue that led to the development of this series was identified from a high-throughput screen in a brain tumor project. nih.gov However, detailed follow-up studies have centered on AML cell lines. The MV4-11 and MOLM13 cell lines, both of which are characterized by an FMS-like Tyrosine Kinase 3-Internal Tandem Duplication (FLT3-ITD) mutation, have been used extensively to evaluate the potency of these compounds. nih.govresearchgate.net For instance, a lead compound from this series, analogue 1 , showed a reasonably potent EC₅₀ value of 320 nM against the MV4-11 cell line. nih.govacs.org Further chemical modifications led to the development of more potent derivatives, such as compound 5e , which exhibited improved activity. researchgate.net Some analogues also showed moderate cellular activity even with low direct enzymatic inhibition of FLT3, suggesting that they may act on other kinases within the cancer cells. researchgate.netacs.org

Table 1: Cytotoxic Effects of Selected Diaminopyrimidine Analogues on the MV4-11 (AML) Cell Line

| Compound | EC₅₀ (nM) nih.govacs.org |

|---|---|

| Analogue 1 | 320 |

This table presents the half-maximal effective concentration (EC₅₀) required to inhibit cell proliferation.

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The diaminopyrimidine scaffold has been identified as a potent inhibitor of several cancer-relevant kinases.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a vital role in the normal development of hematopoietic stem cells. nih.govvichemchemie.com In approximately one-third of patients with AML, the FLT3 gene is mutated, leading to constitutive activation of the kinase. nih.gov This uncontrolled signaling, often through pathways like RAS, SRC, and STAT5, drives the dysregulated proliferation of leukemia cells and is associated with a poorer prognosis. nih.govnih.govaacrjournals.org

Consequently, FLT3 has become a significant therapeutic target in AML. vichemchemie.comresearchgate.net The 2,4-diaminopyrimidine scaffold derived from this compound has been shown to be a potent inhibitor of FLT3. nih.gov The initial lead compound 1 from this series was a potent inhibitor of the wild-type FLT3 enzyme, with a half-maximal inhibitory concentration (IC₅₀) of 32 nM. nih.gov Structure-activity relationship (SAR) studies demonstrated that the inclusion of amine linkers at both the 2- and 4-positions of the pyrimidine (B1678525) ring generally provided the best combination of enzymatic and cellular activity. nih.govacs.org

Table 2: Enzymatic Inhibition of FLT3 by Selected Diaminopyrimidine Analogues

| Compound | FLT3 IC₅₀ (nM) nih.gov |

|---|---|

| Analogue 1 | 32 |

This table shows the half-maximal inhibitory concentration (IC₅₀) against the wild-type FLT3 enzyme.

The synthetic pathway developed for this series of FLT3 inhibitors was based on previous research into Aurora kinase inhibitors. nih.govacs.org Aurora kinases are a family of enzymes that are key regulators of cell division, and their overexpression is common in many human tumors. While the primary focus of the research on these specific diaminopyrimidine derivatives shifted to FLT3, the foundational chemistry links this scaffold to Aurora kinase inhibition. nih.gov A kinase selectivity profile performed on a derivative synthesized using this compound showed interactions with a wide panel of kinases, which phylogenetically includes the Aurora kinase family. google.com

To understand the broader activity profile of this chemical series, kinase selectivity screening was performed on derivatives. A patent discloses that a compound synthesized using this compound as a starting material was tested against a panel of 456 kinases. google.comgoogle.com The results revealed inhibitory activity against several other kinases implicated in cell growth and structure. Notably, the compound demonstrated strong inhibition of Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1) and Bone Morphogenetic Protein 2-Inducible Kinase (BMP2K, also known as BIKE). It also showed activity against Microtubule Affinity Regulating Kinase 3 (MARK3). google.com

Table 3: Inhibition of Other Kinases by a Derivative of this compound

| Kinase Target | % of DMSO Control google.com |

|---|---|

| DRAK1 | 1.0 |

| BMP2K (BIKE) | 1.5 |

This table shows the result of a kinase binding assay where a lower percentage reflects stronger inhibition.

The selective cytotoxicity of this class of compounds in cancer cells is primarily achieved by targeting oncogenic driver kinases. In FLT3-mutated AML, cancer cells are highly dependent on the continuous signaling from the mutated FLT3 receptor for their survival and proliferation. aacrjournals.orgnih.gov

By potently inhibiting FLT3, these compounds shut down critical downstream survival pathways, including STAT5, AKT, and ERK. nih.govhaematologica.org This disruption of oncogenic signaling ultimately leads to programmed cell death, or apoptosis, in the cancer cells. vichemchemie.comhaematologica.org This mechanism is supported by observations of increased levels of apoptotic markers like cleaved caspase-3 and cleaved PARP in treated leukemia cells. haematologica.org

The selectivity of these inhibitors is demonstrated by their high potency against cancer cell lines harboring the FLT3 mutation compared to their much lower activity against cells with wild-type FLT3 or non-cancerous cell lines. haematologica.orgnih.gov This targeted approach aims to eradicate malignant cells while minimizing harm to healthy cells, which are not dependent on the mutated kinase. vichemchemie.com

Modulation of Cellular Proliferation and Apoptosis Pathways

Pyrimidine derivatives are a significant class of heterocyclic compounds that have been extensively studied for their therapeutic potential, including their effects on cell growth and programmed cell death (apoptosis). Research into structurally related compounds, such as thiazolo[5,4-d]pyrimidines, has demonstrated notable antiproliferative activity across various human cancer cell lines. nih.gov

For instance, certain substituted thiazolo[5,4-d]pyrimidine (B3050601) analogs have shown efficacy in lung, epidermal, and glioblastoma cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, a critical pathway for eliminating cancerous cells. The induction of apoptosis by these compounds has been confirmed through methods that detect increases in the sub-G1 cell population, which is a hallmark of apoptotic cells. nih.gov Further mechanistic studies have shown that these pyrimidine-based molecules can trigger apoptosis by activating key effector proteins like caspase-3 and promoting the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is inactivated during apoptosis. nih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Antiproliferative Activity of a Thiazolo[5,4-d]pyrimidine Analog (Compound 4k) in Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| A549 | Lung | 1.4 | nih.gov |

| NCI-H322 | Lung | 7.1 | nih.gov |

| A431 | Epidermal | 3.1 | nih.gov |

| T98G | Glioblastoma | 3.4 | nih.gov |

| HL-60 | Human Leukemia | 8.0 (Compound 4a) | nih.gov |

Anti-inflammatory Potential and Associated Mechanisms

The anti-inflammatory properties of chemical compounds are often evaluated by their ability to target key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they catalyze the conversion of arachidonic acid into prostaglandins (B1171923), which are lipid compounds that mediate both acute and chronic inflammation. nih.govyoutube.com There are two primary isoforms of this enzyme: COX-1 and COX-2. youtube.comnih.gov

COX-1 is a constitutively expressed enzyme found in most tissues, including the gastrointestinal tract, where it produces prostaglandins that protect the stomach lining from acid. youtube.comresearchgate.net It also plays a role in platelet aggregation. youtube.comnih.gov

COX-2 is typically an inducible enzyme, meaning its expression is significantly increased at sites of inflammation. nih.govresearchgate.net It is a primary target for anti-inflammatory drugs.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. researchgate.net Non-selective NSAIDs inhibit both COX-1 and COX-2, which provides anti-inflammatory effects but can also lead to gastrointestinal side effects due to the inhibition of protective prostaglandins. nih.gov In contrast, selective COX-2 inhibitors were developed to reduce these side effects by primarily targeting the inflammation-specific enzyme. researchgate.net While pyrazole (B372694) and pyrimidine scaffolds are found in various biologically active molecules, specific data detailing the direct inhibitory activity of this compound on COX-1 and COX-2 is not prominently featured in the reviewed literature.

Table 2: Examples of Commonly Used COX Inhibitors

| Drug Name | Selectivity | Reference |

|---|---|---|

| Aspirin | Irreversibly inhibits COX-1 more than COX-2 | nih.gov |

| Ibuprofen | Non-selective (Inhibits both COX-1 and COX-2) | nih.gov |

| Naproxen | Non-selective (Inhibits both COX-1 and COX-2) | nih.gov |

| Celecoxib | Selective COX-2 Inhibitor | nih.gov |

| Diclofenac | COX inhibitor (not strictly categorized) | nih.gov |

The primary mechanism by which COX inhibitors modulate the inflammatory response is by blocking the synthesis of prostaglandins. researchgate.net By inhibiting COX-2, these agents reduce the levels of prostaglandins at the site of inflammation, leading to a decrease in common inflammatory symptoms such as pain and swelling. researchgate.net The development of selective COX-2 inhibitors was a significant therapeutic advancement, aiming to provide potent anti-inflammatory action while minimizing the gastrointestinal toxicity associated with the inhibition of the COX-1 isoform. researchgate.net

Antiviral Research: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The pyrimidine scaffold is a key structural component in the development of a class of antiviral drugs known as diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Research has focused on the design and synthesis of novel DAPY analogs that incorporate a cyclopropylamino group, demonstrating the utility of the this compound core structure. nih.govresearchgate.net In these efforts, new series of DAPY analogues have been synthesized where a cyclopropylamino moiety serves as a linker between the central pyrimidine scaffold and an aryl wing. nih.gov The synthesis process often involves starting with a substituted chloropyrimidine, which undergoes further reactions to build the final DAPY structure. researchgate.net These synthetic endeavors have produced compounds with potent in vitro activity against wild-type HIV-1. nih.govresearchgate.net One such analog, 4-((4-((cyclopropylamino)(2,5-difluorophenyl)methyl)pyrimidin-2-yl)amino)benzonitrile, displayed significant anti-HIV-1 activity with a half-maximal inhibitory concentration (IC50) of 0.099 µM. nih.govresearchgate.net

NNRTIs function through a distinct mechanism compared to nucleoside reverse transcriptase inhibitors (NRTIs). Instead of competing with natural nucleotides at the enzyme's active site, NNRTIs bind to an allosteric site on the HIV reverse transcriptase (RT) enzyme known as the non-nucleoside inhibitor-binding pocket (NNIBP). nih.govfrontiersin.org This pocket is located approximately 10 Å away from the polymerase active site. nih.govfrontiersin.orgnih.gov

Binding of an NNRTI to the NNIBP induces a conformational change in the enzyme, which significantly inhibits its catalytic function and prevents the conversion of viral RNA into DNA. frontiersin.org Structural studies of RT in complex with various NNRTIs have provided detailed insights into the molecular interactions within the NNIBP. nih.gov These interactions often include an extensive network of hydrogen bonds between the inhibitor and the main chains of key amino acid residues in the pocket, as well as hydrophobic interactions that stabilize the binding. nih.gov This allosteric inhibition is a powerful strategy for disrupting viral replication and is a cornerstone of highly active antiretroviral therapy (HAART). nih.gov

Other Biological Targets and Applications

Potential as a Building Block for Coordination Polymers and Chelating Ligands

The molecular structure of this compound suggests its potential as a valuable component in the synthesis of coordination polymers and chelating ligands. This potential stems from the presence of multiple nitrogen atoms—two in the pyrimidine ring and one in the amino group—which can act as donor atoms to coordinate with metal ions. nih.govresearchgate.net Pyrimidin-amines are recognized as effective bridging ligands capable of linking two metal ions. nih.govresearchgate.net

However, the development of coordination complexes using 2-chloropyrimidin-4-amine has not yet been achieved. nih.govresearchgate.net The chlorine atom positioned between the two nitrogen donor atoms on the pyrimidine ring is thought to alter the bridging behavior of the molecule compared to simpler pyrimidin-amines. nih.govresearchgate.net While the parent compound, 2-chloropyrimidin-4-amine, is considered an interesting precursor for creating chelating ligands, this would necessitate the chemical substitution of the chlorine atom. nih.govresearchgate.net

The nearly planar structure of 2-chloropyrimidin-4-amine, along with its capacity for forming hydrogen bonds, further contributes to its potential in constructing extended supramolecular networks. nih.govresearchgate.net In its crystalline form, molecules of 2-chloropyrimidin-4-amine are linked through pairs of N—H⋯N hydrogen bonds, creating inversion dimers which then form a two-dimensional network. nih.govresearchgate.net This self-assembly characteristic is a promising indicator for its use in designing more complex, metal-coordinated structures. The synthesis of coordination polymers often relies on ligands that can bridge metal centers, and chloro-substituted pyrazin-2-amine ligands, which are structurally related, have been successfully used to create 1D and 2D coordination polymers with copper(I) bromide. mdpi.com

| Feature | Description | Implication for Coordination Chemistry |

| Donor Atoms | Two nitrogen atoms in the pyrimidine ring and one in the amino group. | Potential to coordinate with metal ions. |

| Bridging Potential | Pyrimidin-amines can bridge two metal ions. | Can be used to form coordination polymers. |

| Chlorine Substituent | Located between the two ring nitrogens. | May alter the typical bridging behavior. nih.govresearchgate.net |

| Chelating Ligand Precursor | Requires substitution of the chlorine atom. | Could be functionalized to create multidentate ligands. nih.govresearchgate.net |

| Supramolecular Assembly | Forms hydrogen-bonded networks in the solid state. | Indicates a propensity for ordered structure formation. |

Research into Agrochemical Applications (e.g., Plant Growth Regulators, Herbicides based on Related Compounds)

Pyrimidine derivatives are a significant class of compounds in agrochemical research, exhibiting a wide range of biological activities including functioning as plant growth regulators, herbicides, fungicides, and insecticides. researchgate.netresearchgate.netplantsciencejournal.com The compound 2-chloropyrimidin-4-amine itself has been identified as relevant to agrochemistry, particularly as a plant growth regulator. nih.govresearchgate.net

Plant growth regulators are substances that can influence plant physiological processes like growth and development, and they can be either naturally produced (phytohormones) or synthetic. byjus.comnih.gov Synthetic regulators, including various pyrimidine derivatives, are used in agriculture to enhance crop growth and yield. researchgate.netplantsciencejournal.com Studies on wheat have shown that certain pyrimidine derivatives can produce a regulatory effect on growth and photosynthesis that is comparable to or even greater than the natural plant hormone auxin. researchgate.net The specific effects are dependent on the chemical substituents on the pyrimidine structure. researchgate.net

In the context of herbicides, which are substances used to control unwanted plants, numerous pyrimidine-based compounds have been developed and commercialized. nih.govresearchgate.net Research has focused on synthesizing novel pyrimidin-4-amine derivatives to discover new herbicidal agents, driven by the need to manage pesticide resistance. nih.gov For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) compounds, which are structurally related to the subject compound, have shown good herbicidal activity against monocotyledonous plants like bentgrass. nih.gov

The herbicidal and fungicidal activity of related pyrimidin-4-amine derivatives is an active area of research. The table below summarizes the findings for some of these related compounds, highlighting their potential applications in agriculture.

| Compound Class/Derivative | Target Pest/Plant | Observed Activity | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | Bentgrass (monocot) | Good herbicidal activity at 1 mM concentration. | nih.gov |

| 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) | Mythimna separata (insect), Pseudoperonospora cubensis (fungus) | LC50 of 3.57 mg/L against M. separata; EC50 of 24.94 mg/L against P. cubensis. | nih.gov |

| 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) | Mythimna separata (insect), Pseudoperonospora cubensis (fungus) | LC50 of 4.22 mg/L against M. separata; EC50 of 30.79 mg/L against P. cubensis. | nih.gov |

| Pyrimidin-4-amine derivatives with trifluoroethyl sulfide (B99878) moiety | Tetranychus urticae (mite), Erysiphe graminis (fungus), Puccinia sorghi (fungus) | Excellent acaricidal and fungicidal activity. | researchgate.net |

| 2- and 4-pyrimidinyloxyphenoxypropionate derivatives | Rape (dicot), Barnyard grass (monocot) | Good herbicidal activities at 100 mg/L. | researchgate.net |

These findings for structurally related compounds underscore the potential of the pyrimidine-4-amine scaffold, and by extension this compound, as a template for the development of new agrochemicals. The specific biological activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Computational and Structural Biology Approaches in 2 Chloro N Cyclopropylpyrimidin 4 Amine Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in understanding the binding mode and affinity of potential drug candidates.

Molecular docking studies on pyrimidine (B1678525) derivatives related to 2-chloro-N-cyclopropylpyrimidin-4-amine have been conducted to predict their binding affinities and interaction modes with various protein targets. For instance, docking simulations of aminopyrimidine derivatives have been used to evaluate their potential as inhibitors for targets such as Polo-like kinase 4 (PLK4) and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov In these studies, the aminopyrimidine core is often observed to form crucial interactions within the hinge region of the kinase active site. nih.gov

The binding affinity is quantified by a docking score, typically in kcal/mol, which estimates the free energy of binding. Studies on similar pyrimidine compounds have reported binding energies ranging from -7.4 to -7.9 kcal/mol against CDK2, indicating favorable interactions. nih.gov In another study targeting the main protease (3CLpro) of SARS-CoV-2, various 2-amino-4-chloro-pyrimidine derivatives showed binding energies between -6.61 and -8.12 kcal/mol. nih.gov These computational predictions are vital for prioritizing compounds for further experimental testing.

Table 1: Examples of Molecular Docking Results for Related Pyrimidine Derivatives

| Compound/Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-amino-4-chloro-pyrimidine derivative | SARS-CoV-2 3CLpro | -8.12 | nih.gov |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl) pyrimidin-2-amine | CDK2 (1HCK) | -7.9 | nih.gov |

| Aminopyrimidine derivative (3b) | PLK4 | N/A (IC50 = 0.0312 µM) | nih.gov |

A detailed analysis of docking poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. For the aminopyrimidine scaffold, hydrogen bonds are a dominant feature. The amino group and the nitrogen atoms within the pyrimidine ring frequently act as hydrogen bond donors and acceptors, respectively. researchgate.netmdpi.com

In studies of related compounds, the pyrimidine core has been shown to form hydrogen bonds with key amino acid residues in the target's active site, such as Threonine, Glutamic acid, and Lysine in CDK2. nih.gov For example, a docked pyrimidine derivative formed hydrogen bonds with the backbone of residues in the hinge region of a kinase. nih.gov Specifically, interactions with residues like Phe140 and Asn142 were identified as crucial for binding to the SARS-CoV-2 3CLpro. nih.gov Hydrophobic interactions also play a significant role, particularly for substituted groups on the pyrimidine ring which can fit into hydrophobic pockets within the binding site. nih.govresearchgate.net The chlorine atom itself can participate in halogen bonding, a non-covalent interaction with electron-donating atoms. mdpi.com

Molecular Dynamics Simulations to Elucidate Binding Conformations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. MD simulations are used to assess the stability of the docked conformation and explore potential conformational changes. nih.govmdpi.com The stability of the ligand-protein complex during a simulation, often run for nanoseconds, is typically evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over time. researchgate.netmdpi.com A stable RMSD value suggests that the ligand remains securely in the binding pocket. mdpi.com

This technique has been applied to various pyrimidine-based inhibitors to validate their binding modes. nih.govmdpi.com For instance, MD simulations can confirm that key hydrogen bonds and hydrophobic interactions observed in docking are maintained throughout the simulation, lending confidence to the predicted binding mode. researchgate.netmdpi.com

X-ray Crystallography Studies of Compound-Target Complexes

X-ray crystallography provides the most definitive, high-resolution three-dimensional structural information of a molecule or a ligand-protein complex. While a crystal structure for this compound specifically was not found, the structure of the closely related precursor, 2-chloropyrimidin-4-amine, has been determined. researchgate.net

The analysis of this crystal structure reveals that the molecule is nearly planar. researchgate.net In the solid state, molecules of 2-chloropyrimidin-4-amine are linked by pairs of N—H⋯N hydrogen bonds, where the amine group donates hydrogen atoms to the pyrimidine nitrogen atoms of neighboring molecules, forming inversion dimers. researchgate.net These dimers are further connected into a two-dimensional network. researchgate.net This fundamental structural information is invaluable, as it confirms the planarity of the chloropyrimidine core and its inherent capacity for forming the specific hydrogen bonds that are critical for receptor binding, as predicted by molecular docking. researchgate.net

Table 2: Crystal Data for 2-chloropyrimidin-4-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C4H4ClN3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.83162 (19) |

| b (Å) | 11.8651 (7) |

| c (Å) | 12.7608 (7) |

| β (°) | 100.886 (2) |

| Volume (Å3) | 569.70 (5) |

Source: researchgate.net

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening involves computationally searching large databases of chemical compounds to identify those that are likely to bind to a specific drug target. mdpi.commdpi.com For a scaffold like this compound, this process can be used to discover novel analogs with improved properties. The process often starts with a known active compound or a pharmacophore model, which defines the essential 3D arrangement of functional groups required for biological activity. mdpi.com

Virtual libraries can be designed around the this compound core. drugdesign.org This involves computationally enumerating a vast number of derivatives by attaching various chemical groups (R-groups) at specific positions on the scaffold. These virtual compounds are then filtered for drug-like properties and subsequently docked into the target's active site to predict their binding affinity. mdpi.comdrugdesign.org This approach allows for the rapid exploration of chemical space to identify the most promising candidates for synthesis and biological evaluation, as has been successfully demonstrated for other 2,4-diaminopyrimidine-based libraries. mdpi.comdrugdesign.org

Predictive Modeling for Biological Activity and Pharmacological Properties

Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is synthesized. nih.gov Online tools and servers like SwissADME and pkCSM are frequently used to calculate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential toxicity. nih.govnih.gov For example, studies on related pyrimidine derivatives predicted high GI absorption and a favorable bioavailability score of 0.55. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of compounds with their biological activity. nih.gov By building a model from a set of known active and inactive compounds, QSAR can predict the activity of new, untested analogs. nih.gov These predictive models are powerful tools for optimizing lead compounds by suggesting structural modifications that are likely to enhance potency and improve pharmacological profiles. nih.gov

Prediction of Metabolic Stability for Derivatives

In the realm of drug discovery and development, the metabolic stability of a compound is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. Computational, or in silico, methods are increasingly employed in the early stages of research to predict the metabolic stability of novel compounds, such as derivatives of this compound. These predictive models allow for the prioritization of compounds with more favorable metabolic profiles for synthesis and further experimental testing, thereby conserving resources and accelerating the development process.

The prediction of metabolic stability for derivatives of this compound and other pyrimidine analogs typically involves a variety of computational strategies. These methods can be broadly categorized into ligand-based and structure-based approaches.